5-Amino-1,2-dihydroisoquinolin-1-one hydrochloride
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Overview
Description
5-Amino-1,2-dihydroisoquinolin-1-one hydrochloride: is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,2-dihydroisoquinolin-1-one hydrochloride typically involves the reduction of 5-nitro-1,2-dihydroisoquinolin-1-one. This reduction can be achieved using hydrogenation in the presence of a palladium catalyst. The reaction conditions generally include a solvent such as ethanol and a hydrogen atmosphere at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,2-dihydroisoquinolin-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5-Amino-1,2-dihydroisoquinolin-1-one hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-1,2-dihydroisoquinolin-1-one hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 5-Aminoisoquinolin-1-one
- 5-Nitroisoquinolin-1-one
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
5-Amino-1,2-dihydroisoquinolin-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C9H9ClN2O |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-amino-5H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-5,8H,10H2;1H |
InChI Key |
YITABHPCTYOVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=CC=NC(=O)C2=C1)N.Cl |
Origin of Product |
United States |
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